2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as MDL-100,907, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
Mechanism of Action
MDL-100,907 is a selective antagonist of the dopamine D4 receptor, which belongs to the family of G protein-coupled receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which leads to the inhibition of the dopamine D4 receptor-mediated effects. The exact mechanism of action of MDL-100,907 is not fully understood, but it is believed to involve the modulation of the activity of the G protein-coupled receptor kinase (GRK) and the arrestin proteins.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the locomotor activity and the stereotypic behavior induced by dopamine D4 receptor agonists. It has also been shown to inhibit the conditioned place preference induced by drugs of abuse such as cocaine and amphetamine. MDL-100,907 has been shown to enhance the cognitive function and the social behavior in animal models of schizophrenia and autism.
Advantages and Limitations for Lab Experiments
MDL-100,907 has several advantages for lab experiments. It is a well-established compound with a known mechanism of action and a high degree of selectivity for the dopamine D4 receptor. It is also relatively stable and easy to handle. However, there are also some limitations to the use of MDL-100,907 in lab experiments. It has a relatively short half-life in vivo, which limits its usefulness in long-term studies. It also has a relatively low bioavailability, which requires the use of high doses to achieve the desired effects.
Future Directions
There are several future directions for the use of MDL-100,907 in scientific research. One direction is to investigate the role of the dopamine D4 receptor in the regulation of mood and emotion in animal models of depression and anxiety. Another direction is to explore the potential therapeutic applications of MDL-100,907 in the treatment of psychiatric disorders such as schizophrenia and autism. Finally, there is a need to develop more potent and selective antagonists of the dopamine D4 receptor that can overcome the limitations of MDL-100,907.
Synthesis Methods
MDL-100,907 can be synthesized by the reaction of 2-(2-methyl-3-furoyl)acetic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of MDL-100,907 has been reported in several scientific journals and is well-established.
Scientific Research Applications
MDL-100,907 has been extensively used in scientific research as a tool to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the dopamine D4 receptor-mediated effects in animal models of schizophrenia, depression, and addiction. MDL-100,907 has also been used to investigate the role of the dopamine D4 receptor in the regulation of cognitive function, emotion, and social behavior.
properties
IUPAC Name |
2-(2-methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17-19(9-15-27-17)20(25)24-14-11-22(16-24)10-5-12-23(21(22)26)13-8-18-6-3-2-4-7-18/h2-4,6-7,9,15H,5,8,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYHLNYWLHEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.